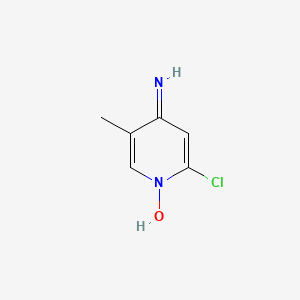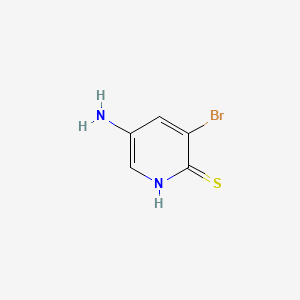![molecular formula C14H20N2O4 B581744 Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate CAS No. 1400644-30-5](/img/structure/B581744.png)
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl N-[(3-methoxypropyl)carbamoylmethyl]carbamate is a chemical compound with the CAS Number: 1400644-30-5. It has a linear formula of C14H20N2O4 . The IUPAC name for this compound is benzyl 2-[(3-methoxypropyl)amino]-2-oxoethylcarbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18) . This code provides a specific description of the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Synthesis and Properties of Carbamates
Carbamates are a class of organic compounds with wide-ranging applications due to their diverse chemical properties. The synthesis and characteristics of carbamates have been explored in detail, highlighting their potential as building blocks in organic synthesis and their biological activities. For instance, the review by Tafesh and Weiguny (1996) discusses the selective catalytic reduction of aromatic nitro compounds into aromatic amines, isocyanates, carbamates, and ureas using CO, underscoring the versatility of carbamates in chemical synthesis and industrial applications (Tafesh & Weiguny, 1996).
Biomedical Applications
Carbamates' role in the biomedical field is significant, particularly in drug development and therapeutic treatments. For example, research progress on non-phosgene synthesis of N-substituted carbamates presents environmentally friendly methods for producing these compounds, which are crucial for pharmaceutical applications (Shang Jianpen, 2014). Furthermore, the neurotoxic effects of active ingredients in sunscreen products, including certain carbamates, underscore the importance of understanding these compounds' biological impacts (Joanna A. Ruszkiewicz et al., 2017).
Environmental Considerations
The environmental presence and impact of carbamates, as highlighted in studies on their occurrences, toxicities, and ecological risks in sunscreen products, emphasize the need for monitoring and regulating these compounds to protect aquatic ecosystems and human health (Sujin Kim & Kyungho Choi, 2014).
Eigenschaften
IUPAC Name |
benzyl N-[2-(3-methoxypropylamino)-2-oxoethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-19-9-5-8-15-13(17)10-16-14(18)20-11-12-6-3-2-4-7-12/h2-4,6-7H,5,8-11H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVQSDPXPFAVXGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CNC(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501139849 |
Source


|
| Record name | Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1400644-30-5 |
Source


|
| Record name | Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-30-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[2-[(3-methoxypropyl)amino]-2-oxoethyl]-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501139849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


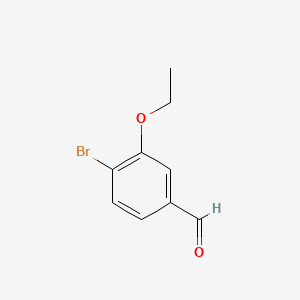
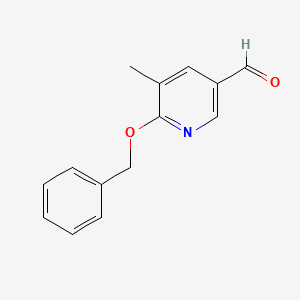
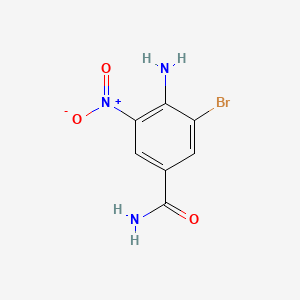
![Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B581668.png)
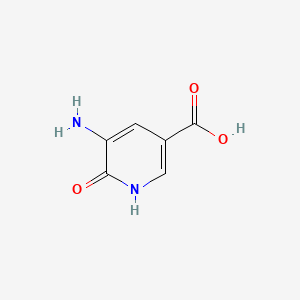


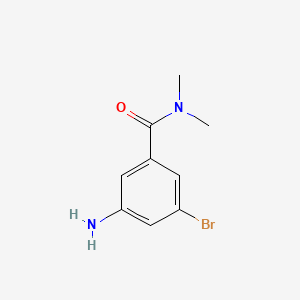
![Benzyl 2,4-dichloro-5,6-dihydropyrido[3,4-d]pyrimidine-7(8H)-carboxylate](/img/structure/B581676.png)
![2-Amino-4-[(2-N-phthalimido)ethyl]thiazole HCl](/img/structure/B581677.png)

